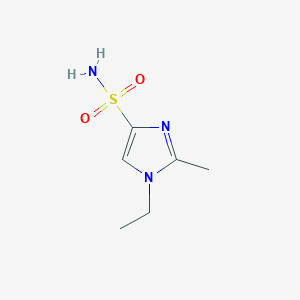
5-Chlor-2-(ethylsulfanyl)benzoesäure
Übersicht
Beschreibung
5-Chloro-2-(ethylsulfanyl)benzoic acid is a useful research compound. Its molecular formula is C9H9ClO2S and its molecular weight is 216.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(ethylsulfanyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(ethylsulfanyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika: Zwischenprodukt für Therapeutika
5-Chlor-2-(ethylsulfanyl)benzoesäure dient als wichtiges Zwischenprodukt bei der Synthese verschiedener Therapeutika. Ihre Derivate werden auf ihr Potenzial für die Behandlung von Krankheiten wie Diabetes untersucht, wo sie als Inhibitoren spezifischer Enzyme oder Transporter wirken können, die an der Pathologie der Krankheit beteiligt sind .
Materialwissenschaft: Nichtlineare optische Materialien
Diese Verbindung wurde bei der Entwicklung neuartiger nichtlinearer optischer Materialien dritter Ordnung eingesetzt. Diese Materialien sind für Anwendungen in der Photonik, Lasertechnologie und Optoelektronik von entscheidender Bedeutung, da sie die Frequenz des Lichts verändern und optische Signale verstärken können .
Wirkmechanismus
Target of Action
Benzoic acid derivatives often interact with enzymes or receptors in the body, altering their function .
Mode of Action
Without specific studies, it’s hard to say exactly how “5-Chloro-2-(ethylsulfanyl)benzoic acid” interacts with its targets. The compound contains a benzoic acid moiety, which is often involved in hydrogen bonding with its target .
Biochemical Pathways
The exact biochemical pathways affected by “5-Chloro-2-(ethylsulfanyl)benzoic acid” are unknown. Benzoic acid derivatives can participate in a variety of biochemical reactions, including those involving enzymes and receptors .
Pharmacokinetics
Benzoic acid and its derivatives are generally well absorbed and can be metabolized by the liver .
Biochemische Analyse
Biochemical Properties
5-Chloro-2-(ethylsulfanyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it may inhibit or activate certain enzymes, thereby influencing the overall metabolic flux within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their catalytic activity .
Cellular Effects
The effects of 5-Chloro-2-(ethylsulfanyl)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of transcription factors, leading to altered gene expression profiles. Additionally, 5-Chloro-2-(ethylsulfanyl)benzoic acid can impact cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 5-Chloro-2-(ethylsulfanyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. The compound may bind to the active sites of enzymes, leading to conformational changes that either enhance or inhibit their catalytic activity. Additionally, 5-Chloro-2-(ethylsulfanyl)benzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(ethylsulfanyl)benzoic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-(ethylsulfanyl)benzoic acid remains stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(ethylsulfanyl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved oxidative stress responses. At high doses, 5-Chloro-2-(ethylsulfanyl)benzoic acid can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
5-Chloro-2-(ethylsulfanyl)benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the flux of metabolites through these pathways, leading to changes in the levels of key metabolic intermediates. The compound’s interactions with enzymes such as oxidoreductases and transferases are particularly noteworthy, as they play crucial roles in maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, 5-Chloro-2-(ethylsulfanyl)benzoic acid is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 5-Chloro-2-(ethylsulfanyl)benzoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence energy production and oxidative stress responses. The localization of 5-Chloro-2-(ethylsulfanyl)benzoic acid within the cell determines its interactions with various biomolecules and its overall impact on cellular function .
Eigenschaften
IUPAC Name |
5-chloro-2-ethylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUUCNTYVWAIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1453649.png)



![1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1453653.png)







